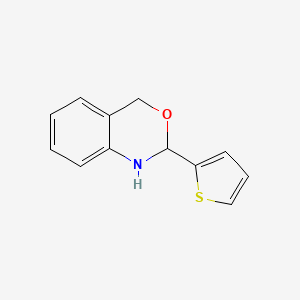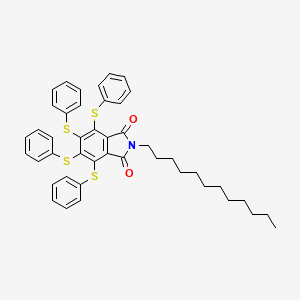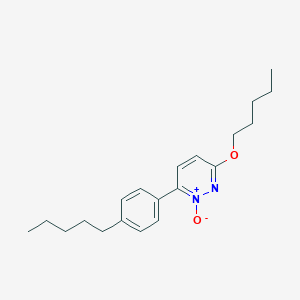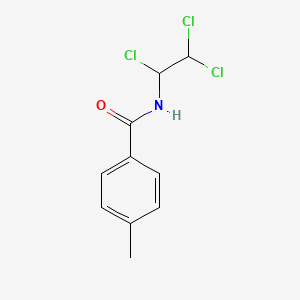![molecular formula C18H17N3O2 B14360674 3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine CAS No. 93272-84-5](/img/structure/B14360674.png)
3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine is a chemical compound with the molecular formula C₁₈H₁₇N₃O₂ and a molecular weight of 307.346 g/mol It is a derivative of indole, a heterocyclic aromatic organic compound, and features a nitrophenyl group attached to an ethenyl chain
Métodos De Preparación
The synthesis of 3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-nitrobenzaldehyde and 3,3-dimethylindole as the primary starting materials.
Condensation Reaction: The 4-nitrobenzaldehyde undergoes a condensation reaction with 3,3-dimethylindole in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the ethenyl linkage between the nitrophenyl group and the indole ring.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can convert the nitro group to an amino group, resulting in the formation of 3,3-dimethyl-2-[2-(4-aminophenyl)ethenyl]-3H-indol-5-amine.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, particularly those involving abnormal cell growth.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine can be compared with other similar compounds, such as:
3,3-Dimethyl-2-[2-(4-aminophenyl)ethenyl]-3H-indol-5-amine: This compound is a reduced form of the original compound, with an amino group instead of a nitro group. It exhibits different chemical reactivity and biological activity.
3,3-Dimethyl-2-[2-(4-methoxyphenyl)ethenyl]-3H-indol-5-amine: This compound has a methoxy group instead of a nitro group, leading to variations in its electronic properties and reactivity.
3,3-Dimethyl-2-[2-(4-chlorophenyl)ethenyl]-3H-indol-5-amine:
Propiedades
Número CAS |
93272-84-5 |
|---|---|
Fórmula molecular |
C18H17N3O2 |
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
3,3-dimethyl-2-[2-(4-nitrophenyl)ethenyl]indol-5-amine |
InChI |
InChI=1S/C18H17N3O2/c1-18(2)15-11-13(19)6-9-16(15)20-17(18)10-5-12-3-7-14(8-4-12)21(22)23/h3-11H,19H2,1-2H3 |
Clave InChI |
JXFAUKGIXRZTOE-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=CC(=C2)N)N=C1C=CC3=CC=C(C=C3)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL](/img/structure/B14360603.png)
![3-Chloro-2-cyclohexyl-1-[2-(cyclohexylethynyl)cyclohexyl]octahydro-1H-phosphindole](/img/structure/B14360618.png)
![4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-thione](/img/structure/B14360621.png)
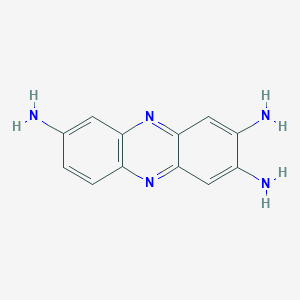
![Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate](/img/structure/B14360642.png)

![N-(2-Hydroxyethyl)-2-[4-(4-methoxybenzoyl)piperazin-1-yl]acetamide](/img/structure/B14360650.png)
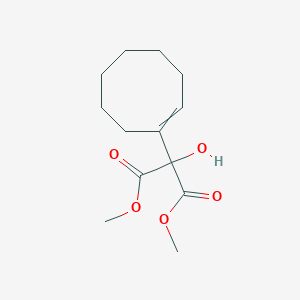
![2,4-dinitro-6-[(E)-(5-phenyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol](/img/structure/B14360668.png)
